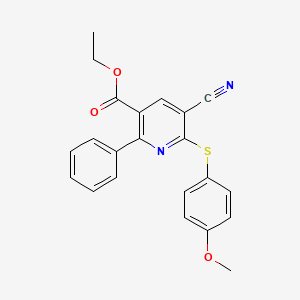

Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate

描述

Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate is a nicotinic acid derivative featuring a cyano group at position 5, a 4-methoxyphenylsulfanyl substituent at position 6, and a phenyl group at position 2 of the pyridine ring.

属性

IUPAC Name |

ethyl 5-cyano-6-(4-methoxyphenyl)sulfanyl-2-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-3-27-22(25)19-13-16(14-23)21(24-20(19)15-7-5-4-6-8-15)28-18-11-9-17(26-2)10-12-18/h4-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXFEZWCSAABOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often involve solvent-free reactions or the use of specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

化学反应分析

Types of Reactions

Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxyphenyl sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can range from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

科学研究应用

Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

作用机制

The mechanism of action of Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate involves its interaction with specific molecular targets. The cyano group and the methoxyphenyl sulfanyl group play crucial roles in its binding to enzymes and proteins, affecting their activity and function. The exact pathways involved can vary depending on the specific application and target.

相似化合物的比较

Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate (CAS 477866-73-2)

- Molecular Formula : C₂₁H₁₄Cl₂N₂O₂S

- Molecular Weight : 429.32 g/mol

- Key Substituent : 2,4-Dichlorophenylsulfanyl group at position 6.

- Biological Relevance: Chlorinated aromatic systems are common in agrochemicals and pharmaceuticals, suggesting possible bioactivity differences .

- Synthesis : Produced via similar nicotinate esterification routes, with variations in sulfanyl group introduction .

Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate (CAS 477866-09-4)

- Molecular Formula : C₁₇H₁₇N₃O₂

- Molecular Weight : 295.34 g/mol

- Key Substituent: Dimethylamino group at position 6.

- Comparison: Basicity: The dimethylamino group increases basicity, altering interactions in acidic environments or with biological targets.

4-(4-Chloro-phenyl)-5-cyano-6-ethylsulfanyl-2-methyl-nicotinic acid ethyl ester (CAS 148119-01-1)

- Molecular Formula : C₁₈H₁₇ClN₂O₂S

- Molecular Weight : 360.86 g/mol

- Key Substituents : Ethylsulfanyl group at position 6 and 4-chlorophenyl at position 4.

- Synthetic Yield: Reported synthesis achieves 95% yield, suggesting efficient routes for similar derivatives .

Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate (CAS 477866-21-0)

- Molecular Formula : C₂₃H₂₁N₃O₂

- Molecular Weight : 371.44 g/mol

- Key Substituent: 4-Methylbenzylamino group at position 6.

- Comparison: Hydrogen Bonding Capacity: The amino group enables stronger hydrogen bonding compared to sulfanyl or chloro substituents. Pharmacological Potential: Amino-substituted nicotinates are often explored as enzyme inhibitors (e.g., acetylcholinesterase) .

Data Table: Structural and Physical Properties

生物活性

Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and synthetic organic chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H18N2O3S

- Molecular Weight : 390.45 g/mol

- Key Functional Groups :

- Cyano group (-CN)

- Methoxyphenyl sulfanyl group (-SPh)

- Nicotinate backbone

The presence of these functional groups contributes to the compound's reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano group and the methoxyphenyl sulfanyl group are critical for binding to these targets, which can modulate their activity. The exact mechanisms can vary based on the specific biological context.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating potential for further investigation in this area. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyanoacetylation of amines. Variations in substituents can lead to derivatives with enhanced biological activities. For instance, derivatives with different phenyl substitutions have been studied for their improved interactions with biological targets .

Comparative Studies

A comparative analysis of similar compounds reveals that the presence of the methoxy group in this compound enhances its chemical reactivity and potential biological efficacy compared to other nicotinates lacking this group. For example:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-cyano-6-((4-chlorophenyl)sulfanyl)-2-phenylnicotinate | Chlorine substitution | Moderate anticancer activity |

| Ethyl 5-cyano-6-((4-methylphenyl)sulfanyl)-2-phenylnicotinate | Methyl substitution | Enhanced antimicrobial activity |

| This compound | Methoxy substitution | Potentially high anticancer and antimicrobial activity |

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for introducing the (4-methoxyphenyl)sulfanyl group into nicotinate derivatives?

- Methodological Answer : The (4-methoxyphenyl)sulfanyl moiety can be introduced via nucleophilic aromatic substitution or thiol-disulfide exchange. For example, sulfenyl chlorides like 2-nitrobenzenesulfenyl chloride (O2NC6H4SCl) are effective electrophilic sulfur sources. Reaction conditions typically involve anhydrous solvents (e.g., DCM) and base-mediated activation at 0–25°C to avoid side reactions. Confirm the incorporation via LC-MS and ¹H NMR (e.g., aromatic proton splitting patterns) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate?

- Methodological Answer :

- ¹³C NMR : The cyano group (CN) appears as a sharp singlet near 116–118 ppm. The ethyl ester’s OCH2CH3 group resonates at ~61 ppm, while the methoxy group (OCH3) shows a signal at ~55 ppm.

- MS (ESI) : Look for the molecular ion peak [M+H]+ or [M+Na]+. Fragmentation patterns may include loss of the ethoxy group (e.g., m/z corresponding to [M+H–OCH2CH3]+) or cleavage of the sulfanyl linkage. Cross-validate with elemental analysis (C, H, N) to ensure purity .

Q. What initial biological screening approaches are suitable for assessing this compound’s bioactivity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase or lipoxygenase) due to structural analogs showing such activity. Use fluorescence-based kinetic assays with positive controls (e.g., donepezil for AChE inhibition). For cellular activity, employ viability assays (MTT/XTT) in relevant cell lines (e.g., cancer or neuronal models). Optimize solubility using DMSO/PBS mixtures (≤0.1% DMSO) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

- Methodological Answer : Grow single crystals via slow evaporation in ethyl acetate/hexane. Collect high-resolution diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELXT for phase determination. Refine with SHELXL, focusing on anisotropic displacement parameters for sulfur and cyano groups. Validate geometric parameters (e.g., C–S bond lengths: ~1.78–1.82 Å) against Cambridge Structural Database (CSD) entries .

Q. What computational methods predict the compound’s potential as a 15-lipoxygenase (15-LOX) inhibitor?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using the 15-LOX crystal structure (PDB: 1LOX). Prioritize Bayesian classifier models to predict binding affinity based on descriptors like LogP and topological polar surface area. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability of the inhibitor-enzyme complex over 100 ns .

Q. How should researchers address discrepancies in elemental analysis (e.g., C/H/N deviations >0.3%)?

- Methodological Answer : Recheck combustion analysis conditions (e.g., oxygen flow rate, sample homogeneity). If deviations persist, use high-resolution mass spectrometry (HRMS) to confirm molecular formula. For nitrogen content, employ Kjeldahl method as a cross-check. Consider residual solvent or hygroscopicity as error sources; dry samples under vacuum (40°C, 24 h) before analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。